molecular formula C10H13BrClN B1382549 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 1803596-30-6

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1382549
CAS No.: 1803596-30-6
M. Wt: 262.57 g/mol
InChI Key: JTBCZUFGFUMMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is a cyclopropylamine-based compound of significant interest in medicinal chemistry and pharmaceutical research. Its core structure features a cyclopropylamine group, a key pharmacophore known for its mechanism-based activity as an inhibitor of lysine-specific demethylase 1 (LSD1 or KDM1A) . LSD1 is an epigenetic enzyme target involved in regulating gene expression, and its inhibition is a promising therapeutic strategy for various diseases . This brominated derivative serves as a versatile building block or intermediate in the synthesis of more complex molecules. The bromophenyl moiety provides a handle for further chemical modifications via cross-coupling reactions, allowing researchers to explore structure-activity relationships. Compounds based on the cyclopropylamine scaffold are being investigated for a range of therapeutic applications, including the treatment of cancers such as leukemia and sarcoma , as well as neurodegenerative and neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease . The hydrochloride salt form offers improved stability and solubility for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBCZUFGFUMMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-30-6
Record name 1-[(2-bromophenyl)methyl]cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with readily available precursors such as 2-bromobenzyl derivatives or 2-bromophenyl-containing cyclopropane intermediates. One common intermediate is dimethyl 2-(2-bromophenyl)cyclopropane-1,1-dicarboxylate, which serves as a versatile scaffold for further functionalization.

Cyclopropane Ring Construction

The cyclopropane ring can be constructed via classical cyclopropanation reactions involving alkenes and carbenoid species. For example, the Simmons-Smith reaction or metal-catalyzed cyclopropanation using diazo compounds can be employed to form the cyclopropane ring attached to the bromophenyl group. Control of stereochemistry during this step is critical for obtaining the desired isomer.

Formation of the Hydrochloride Salt

The free amine is typically converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as dioxane or ethereal HCl solutions. This step improves the compound’s stability, crystallinity, and handling properties.

Summary of Preparation Methods in Tabular Form

Step Methodology Key Reagents Conditions Yield / Notes
1 Cyclopropanation of 2-bromostyrene or derivatives Diazo compounds, Zn/Cu (Simmons-Smith) Controlled temperature, inert atmosphere High stereoselectivity achievable
2 Conversion to azide intermediate Sodium azide, partial hydrolysis Reflux in methanol/water mix, ~6.5 h ~76% yield of azide intermediate
3 Reduction of azide to amine or reductive amination NaBH3CN with 2-bromobenzaldehyde Room temperature, mild conditions High selectivity, preserves cyclopropane
4 Formation of hydrochloride salt HCl in dioxane or ether Room temperature, overnight Improves stability and purity
5 Pd-catalyzed C–N cross-coupling (alternative) Pd catalyst, ligands, base Elevated temperature, inert atmosphere Efficient for aryl amination, adaptable

Research Findings and Analytical Data

  • Spectroscopic Confirmation : The synthesized compounds are typically characterized by ^1H NMR, ^13C NMR, and IR spectroscopy to confirm the cyclopropane ring and amine functionalities. The presence of bromine affects chemical shifts and coupling patterns, aiding structural confirmation.

  • Purity and Yield : Reported yields for key steps such as azide formation and reductive amination range from 55% to over 75%, with final products often exceeding 95% purity after chromatographic purification.

  • Reaction Optimization : Studies highlight the importance of solvent choice, temperature control, and reagent stoichiometry to maximize yield and minimize side reactions, such as ring opening or dehalogenation.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines with different substituents.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 1-[(2-Hydroxyphenyl)methyl]cyclopropan-1-amine.

    Oxidation: Formation of 1-[(2-Bromophenyl)methyl]cyclopropanone.

    Reduction: Formation of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance: White to apple-green crystalline powder .
  • Storage: Recommended at 2–8°C .

Structural Insights :

  • The compound features a cyclopropane ring directly bonded to an amine group, with a 2-bromobenzyl substituent. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
  • Predicted collision cross-section (CCS) values for adducts range from 135.4 Ų ([M+H]⁺) to 144.4 Ų ([M+Na-2H]⁻) , indicating its conformational flexibility in gas-phase analyses .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-[(2-bromophenyl)methyl]cyclopropan-1-amine hydrochloride with structurally related compounds, focusing on substituent variations and physicochemical properties:

Compound Name Substituent Position & Halogen Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-Bromo, phenylmethyl C₁₀H₁₂BrClN 260.55 Predicted CCS: 135.4 Ų ([M+H]⁺); crystalline powder
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride 4-Bromo, phenyl C₉H₁₁BrClN 248.55 CAS: 952289-92-8; storage: 2–8°C
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride 2-Fluoro, phenylmethyl C₁₀H₁₂FClN 165.21 CAS: 1439897-84-3; building block for medicinal chemistry
1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride 4-Fluoro, phenylmethyl C₁₀H₁₂FClN 201.67 CAS: 1439903-05-5; industrial-grade purity (99%)
1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride 3-Chloro, phenylmethyl C₁₀H₁₂Cl₂N 217.12 Used in synthesis of guanidine derivatives via dicyandiamide reactions
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride 3,3-Difluoro, cyclobutyl C₇H₁₁ClF₂N 183.6 Discontinued commercial availability; minimal safety data

Pharmacological Potential

  • Serotonin Receptor Affinity : Structurally similar N-substituted cyclopropylmethylamines (e.g., compounds 29–31 in ) exhibit functionally selective serotonin 2C (5-HT₂C) receptor modulation. The bromine substituent in the target compound may enhance selectivity due to its electron-withdrawing effects .
  • Dual-Acting Modulators : Cyclopropane-containing amines are explored as allosteric modulators for FFAR1/FFAR4 receptors, though the target compound’s activity remains unstudied .

Biological Activity

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride, with the molecular formula C10H12BrN and a molecular weight of approximately 226.12 g/mol, is a cyclopropylamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring and a bromophenyl moiety, suggesting possible interactions with various biological targets.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. Research indicates that compounds in this class may act as enzyme inhibitors, particularly targeting lysine-specific demethylase (LSD1), which plays a significant role in epigenetic regulation and cancer progression . The inhibition of LSD1 can lead to altered gene expression profiles, potentially reversing malignant phenotypes in cancer cells.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 Value
Lysine-specific demethylase (LSD1)CompetitiveNot specified
Human neutrophil elastaseNon-competitiveNot specified

These interactions suggest that the compound may possess therapeutic potential in treating conditions characterized by dysregulated enzyme activity, such as cancer and inflammatory diseases .

Cellular Effects

In cellular models, this compound has been shown to induce apoptosis and cell cycle arrest. Specifically, it promotes apoptosis through the activation of caspase pathways, which are crucial for programmed cell death . Additionally, the compound's influence on cellular signaling pathways can lead to changes in gene expression that may contribute to its anti-cancer properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapy : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These effects are attributed to the compound's ability to inhibit critical enzymes involved in tumor growth .
  • Neuropharmacological Applications : The piperidine component associated with cyclopropylamines has been linked to neuropharmacological effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as depression and anxiety .

Toxicity and Dosage Effects

The biological activity of this compound is dose-dependent. Lower doses have shown efficacy in inhibiting target enzymes without significant toxicity, while higher doses may lead to adverse effects, including off-target interactions that disrupt normal cellular functions .

Metabolic Pathways

Understanding the metabolic pathways involved in the degradation of this compound is crucial for assessing its therapeutic viability. It is likely metabolized through oxidative processes, leading to both active and inactive metabolites that may influence its overall biological activity .

Q & A

Q. What are the common synthetic routes for 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethylamine reacts with 2-bromobenzyl halides under controlled conditions. Hydrochloric acid is then added to form the hydrochloride salt . Key parameters for purity optimization include:

  • Temperature control : Maintaining 0–5°C during salt formation minimizes byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Recrystallization using ethanol/water mixtures yields >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify cyclopropane ring strain (δ 0.5–1.5 ppm for cyclopropane protons) and the 2-bromophenyl group (δ 7.2–7.6 ppm) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 256.1 (M+H+^+) and isotopic patterns for bromine .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity .

Q. What are the primary reaction pathways for this compound in organic synthesis?

The amine group and bromophenyl moiety enable diverse reactions:

  • Nucleophilic substitution : Bromine can be replaced with nucleophiles (e.g., amines, thiols) under Pd catalysis .
  • Reductive amination : The primary amine reacts with ketones/aldehydes to form secondary amines .
  • Cyclopropane ring-opening : Strong acids (e.g., H2_2SO4_4) induce ring-opening to form linear alkanes .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported reactivity data?

Discrepancies in reaction yields (e.g., 60–85% for bromine substitution) may arise from steric effects or solvent polarity. Use:

  • DFT calculations : Analyze transition states to identify steric hindrance from the 2-bromophenyl group .
  • Machine learning : Train models on datasets like Reaxys to predict optimal conditions (e.g., solvent/base pairs) . Example workflow:
ParameterLow Yield ConditionsHigh Yield Conditions
SolventDCMDMF
BaseK2_2CO3_3Cs2_2CO3_3
Temperature (°C)2580

Q. What strategies improve enantioselective synthesis of cyclopropane derivatives like this compound?

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts to induce asymmetry during cyclopropanation .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Circular dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .

Q. How does the cyclopropane ring’s strain influence pharmacological activity in analogs?

The ring’s 60° bond angles increase torsional strain, enhancing binding to rigid enzyme pockets (e.g., monoamine oxidases). Compare analogs:

AnalogBinding Affinity (Kd_d, nM)Metabolic Stability (t1/2_{1/2}, h)
1-[(2-Bromophenyl)methyl]cyclopropane12.34.7
Linear hexylamine derivative89.41.2
Data from enzymatic assays show strained cyclopropanes improve target engagement but reduce metabolic stability .

Q. What are the limitations of current retrosynthetic approaches for this compound?

AI-driven tools (e.g., Reaxys, Pistachio) often prioritize routes requiring rare reagents (e.g., Pd(PPh3_3)4_4). Solutions include:

  • Alternative pathways : Use Cu-catalyzed Ullmann couplings to replace Pd .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Methodological Considerations

Q. How to design experiments assessing the compound’s stability under varying pH?

  • Buffer systems : Incubate the compound in buffers (pH 2–12) at 37°C for 24h.
  • Analytical tools : Monitor degradation via HPLC-UV at 254 nm.
  • Key finding : Stability decreases at pH >10 due to amine deprotonation and cyclopropane ring hydrolysis .

Q. What protocols validate biological activity without interference from hydrochloride counterions?

  • Ion-exchange chromatography : Replace Cl^- with acetate using Dowex® 1×8 resin.
  • Control experiments : Compare free base and hydrochloride forms in receptor-binding assays .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points (MP: 145–152°C)?

Variations arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms.
  • Impurities : Residual solvents (e.g., DMF) depress MP. Use DSC to confirm pure phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.